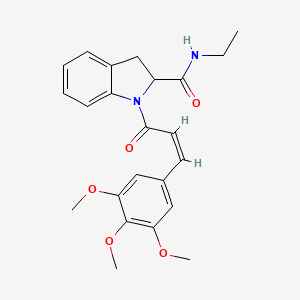
(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes an indoline core, an acrylamide moiety, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, using 3,4,5-trimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
N-Ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indoline-2,3-dione derivatives.
Reduction: Formation of N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)propionyl)indoline-2-carboxamide.
Substitution: Various substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals. Its versatility in chemical reactions makes it a useful component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group may facilitate binding to certain enzymes or receptors, while the indoline core could interact with nucleic acids or proteins. The acrylamide moiety might participate in covalent bonding with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-ethyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide: shares similarities with other indoline derivatives, such as indomethacin and indole-3-carbinol.
Trimethoxyphenyl derivatives: like trimethoprim and trimethoxybenzene also exhibit comparable structural features.
Uniqueness
What sets this compound apart is its combination of an indoline core with a trimethoxyphenyl group and an acrylamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-ethyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-24-23(27)18-14-16-8-6-7-9-17(16)25(18)21(26)11-10-15-12-19(28-2)22(30-4)20(13-15)29-3/h6-13,18H,5,14H2,1-4H3,(H,24,27)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQWCPCUZCPAV-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
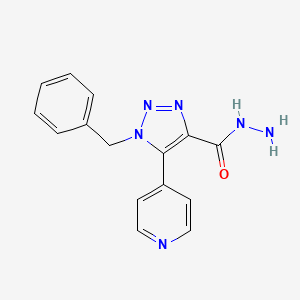
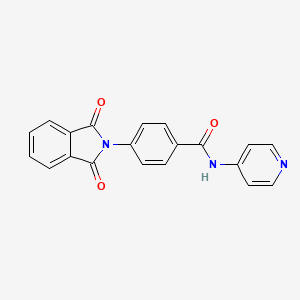
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
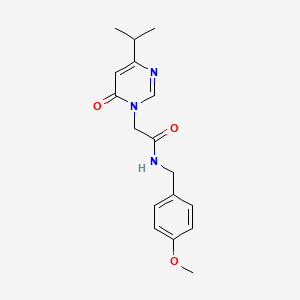
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
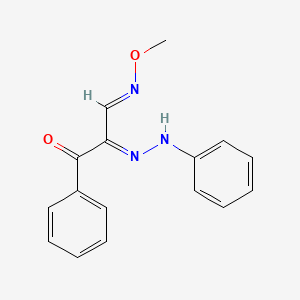

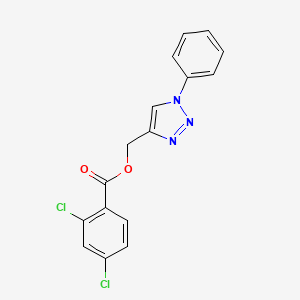
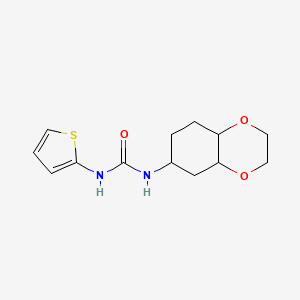
![1-(pyridin-2-yl)-4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine](/img/structure/B2829137.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829138.png)
![7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2829139.png)
